molecular formula C3HBrF4 B13835628 (Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene

(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene

Cat. No.: B13835628
M. Wt: 192.94 g/mol
InChI Key: FVPSNVVHINDDKH-OWOJBTEDSA-N
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Description

(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene typically involves the halogenation of tetrafluoropropene. One common method is the addition of bromine to tetrafluoropropene under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form tetrafluoropropene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.

    Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Cl2, Br2) are used under controlled temperatures.

    Elimination Reactions: Strong bases, such as potassium tert-butoxide, are used under elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include hydroxylated or aminated derivatives of tetrafluoropropene.

    Addition Reactions: Products include halogenated derivatives of tetrafluoropropene.

    Elimination Reactions: The major product is tetrafluoropropene.

Scientific Research Applications

(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which (Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In addition reactions, the double bond in the propene backbone reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-3,3,3-tetrafluoropropane: Similar in structure but lacks the double bond.

    1,1,1,3-tetrafluoroprop-2-ene: Similar in structure but has different halogenation patterns.

    1-chloro-1,3,3,3-tetrafluoroprop-1-ene: Similar in structure but contains chlorine instead of bromine.

Uniqueness

(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

Molecular Formula

C3HBrF4

Molecular Weight

192.94 g/mol

IUPAC Name

(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene

InChI

InChI=1S/C3HBrF4/c4-2(5)1-3(6,7)8/h1H/b2-1+

InChI Key

FVPSNVVHINDDKH-OWOJBTEDSA-N

Isomeric SMILES

C(=C(/F)\Br)\C(F)(F)F

Canonical SMILES

C(=C(F)Br)C(F)(F)F

Origin of Product

United States

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